Cas no 369397-71-7 (5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid)

5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a versatile heterocyclic compound featuring a pyridine core functionalized with cyano, methylsulfanyl, and carboxylic acid groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing biologically active molecules. The presence of both electron-withdrawing (cyano, carboxyl) and electron-donating (methylsulfanyl) groups enhances its reactivity, enabling diverse derivatization pathways. This compound is particularly useful in constructing fused heterocycles or as a precursor for kinase inhibitors and antimicrobial agents. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial applications.
5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure
369397-71-7 structure
Product Name:5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS No:369397-71-7
MF:C8H6N2O3S
MW:210.209840297699
MDL:MFCD03000388
CID:2124950
PubChem ID:659996
Update Time:2025-10-23

5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-cyano-6-(methylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
    • 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
    • SCHEMBL12466718
    • HMS2166J17
    • 5-Cyano-6-methylsulfanyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
    • 977-816-7
    • CHEMBL1500964
    • AKOS001453918
    • 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylicacid
    • HMS3308P08
    • STK827532
    • EN300-30580
    • SMR000040983
    • Z57196088
    • MLS000079543
    • F1183-0160
    • AB00993724-01
    • 5-cyano-6-methylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid
    • DA-06376
    • G25873
    • 5-cyano-2-hydroxy-6-(methylthio)nicotinic acid
    • 5-cyano-2-hydroxy-6-(methylsulfanyl)pyridine-3-carboxylic acid
    • 369397-71-7
    • UPA39771
    • CS-0245494
    • MDL: MFCD03000388
    • Inchi: 1S/C8H6N2O3S/c1-14-7-4(3-9)2-5(8(12)13)6(11)10-7/h2H,1H3,(H,10,11)(H,12,13)
    • InChI Key: DHWIFHCOMJIINQ-UHFFFAOYSA-N
    • SMILES: S(C)C1=C(C#N)C=C(C(=O)O)C(N1)=O

Computed Properties

  • Exact Mass: 210.00991323Da
  • Monoisotopic Mass: 210.00991323Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 115Ų

5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Pricemore >>

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Additional information on 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction to 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 369397-71-7) and Its Emerging Applications in Chemical Biology

5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, identified by the CAS number 369397-71-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the dihydropyridine class, a family of molecules known for their diverse pharmacological activities. The presence of a cyano group, a methylsulfanyl substituent, and a carboxylic acid moiety in its structure imparts distinct reactivity and potential biological significance, making it a valuable scaffold for drug discovery and mechanistic studies.

The dihydropyridine core is particularly noteworthy, as it is a privileged structure in medicinal chemistry, frequently employed in the development of cardiovascular drugs, such as calcium channel blockers. The modification of this core with electron-withdrawing groups like the cyano group enhances its interaction with biological targets, potentially improving binding affinity and selectivity. Additionally, the methylsulfanyl (methylthio) group introduces sulfur into the molecule, which can participate in various biochemical interactions, including hydrogen bonding and metal coordination, thereby expanding its utility in biochemical assays and enzyme inhibition studies.

The carboxylic acid functionality at the 3-position provides a site for further derivatization, enabling the synthesis of esters, amides, or salts that may enhance solubility or bioavailability. This versatility makes 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid a promising candidate for exploring novel therapeutic interventions. Recent studies have highlighted its potential role in modulating enzyme activity and cellular signaling pathways, particularly in contexts related to inflammation and metabolic disorders.

One of the most compelling aspects of this compound is its reported interaction with protein kinase C (PKC) isoforms. PKCs are critical regulators of numerous cellular processes, including apoptosis, cell proliferation, and neurotransmitter release. The structural features of 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid allow it to bind to the active site of PKC enzymes, potentially inhibiting their activity or altering their conformation. Such modulation has been implicated in the treatment of neurological disorders and cancer-related pathologies. Emerging research suggests that this compound may also exhibit inhibitory effects on other kinases, such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are involved in immune responses and cytokine signaling.

In addition to its kinase-targeting properties, 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential role in antioxidant mechanisms. The cyano group is known to participate in redox reactions, while the methylsulfanyl moiety can act as a sulfur donor in enzymatic processes. These characteristics suggest that this compound may protect against oxidative stress by scavenging reactive oxygen species (ROS) or by enhancing the activity of endogenous antioxidant enzymes. This line of investigation is particularly relevant given the growing understanding of oxidative damage as a contributing factor in aging-related diseases and neurodegenerative conditions.

The synthesis of 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid presents an interesting challenge due to the need for precise functionalization at multiple positions. Traditional synthetic routes often involve multi-step sequences involving condensation reactions between cyanoacetic esters or amides with appropriate alkylating agents or sulfiding reagents. Advances in catalytic methods have enabled more efficient preparations, reducing reaction times and improving yields. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the methylsulfanyl group with high selectivity.

The pharmacokinetic profile of this compound is another area of active research. Initial studies suggest that it exhibits moderate solubility in aqueous media but can be formulated into lipophilic derivatives for enhanced membrane permeability. Metabolic stability remains a key consideration, as rapid degradation could limit its therapeutic efficacy. However, preliminary data indicate that under physiological conditions, 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes slow hydrolysis or oxidation at specific sites within its structure.

Preclinical investigations have begun to explore the safety and efficacy of this compound in animal models. In vitro assays have demonstrated dose-dependent inhibition of selected kinases with minimal off-target effects at lower concentrations. Animal studies have shown promising results in models of inflammation and tissue repair, where administration leads to reduced cytokine levels and accelerated healing processes. These findings warrant further exploration into its potential as an anti-inflammatory agent or as a component of regenerative medicine strategies.

The future direction of research on 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid includes expanding its chemical library through structural analogues designed to optimize potency and selectivity. Computational modeling techniques are being employed to predict binding interactions with target proteins at an atomic level. Additionally, combination therapies involving this compound alongside other bioactive molecules are being explored to achieve synergistic effects.

In conclusion,5-cyano-6-(methylsulfanyl)-2 oxo -1 , 2 - dihydrop y rid ine - 3 - carbox y lic ac id (CAS No . 369397 -71 - 7 ) represents a structurally intriguing molecule with significant potential in chemical biology . Its unique combination o f functional groups , along wi th prelimina ry evidence o f bioactivity , positions it as an important scaffold f or further drug discovery efforts . As research progresses , additional applications i n therapeutic areas such as oncology , neurology , an d metabolic diseases may emerge , further solidifying its role i n modern medicinal chemistry . p >

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